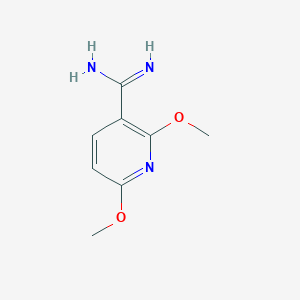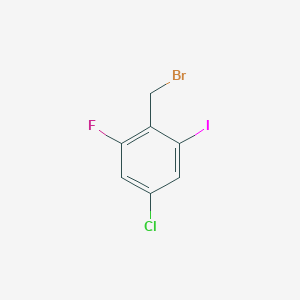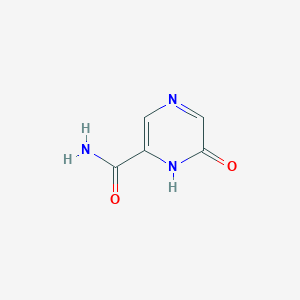
N-cyclopropyl-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FN and a molecular weight of 151.18 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. It is primarily used in laboratory research and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-cyclopropyl-3-fluoroaniline typically involves the selective reaction of a nitrobenzene derivative with cyclopropylamine. The process can be summarized as follows :
Nitration: The starting material, a suitable benzene derivative, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Cyclopropylation: The resulting aniline derivative is reacted with cyclopropylamine to introduce the cyclopropyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-cyclopropyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-cyclopropyl-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropyl group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
N-cyclopropyl-3-fluoroaniline can be compared with other similar compounds such as:
N-cyclopropyl-4-fluoroaniline: Similar structure but with the fluorine atom at the para position.
N-cyclopropyl-2-fluoroaniline: Similar structure but with the fluorine atom at the ortho position.
3-fluoroaniline: Lacks the cyclopropyl group but has the fluorine atom at the meta position.
The uniqueness of this compound lies in the specific positioning of the cyclopropyl and fluorine groups, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
N-cyclopropyl-3-fluoroaniline |
InChI |
InChI=1S/C9H10FN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
Clé InChI |
SBHLLILROMUCGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)



![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

